

# Advanced Technical Guide: 2-Hydroxy-4-methyl-1-naphthaldehyde (CAS 79325-54-5)

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## Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-1-naphthaldehyde

Cat. No.: B13670850

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Core Focus: Chemical Identifiers, Mechanistic Synthesis, and Applications in Drug Development

## Executive Summary

As a Senior Application Scientist, I frequently encounter highly specialized building blocks that serve as the linchpin for complex synthetic routes. **2-Hydroxy-4-methyl-1-naphthaldehyde** (CAS 79325-54-5) is one such critical intermediate<sup>[1]</sup>. Characterized by its ortho-hydroxyaldehyde motif and a strategically positioned methyl group, this compound is indispensable in the total synthesis of marine-derived therapeutics (such as (+)-Fronodosin B)<sup>[2]</sup> and the generation of advanced Schiff base ligands for fluorescent probes. This whitepaper deconstructs its chemical parameters, details a self-validating synthetic protocol, and maps its downstream biological applications.

## Chemical Identity & Structural Parameters

To ensure rigorous tracking across laboratory inventory and computational chemistry platforms, the foundational identifiers and quantitative parameters of **2-Hydroxy-4-methyl-1-naphthaldehyde** are summarized below<sup>[1]</sup>:

Property	Identifier / Value
IUPAC Name	2-Hydroxy-4-methylnaphthalene-1-carbaldehyde
CAS Registry Number	79325-54-5
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	186.21 g/mol
SMILES String	O=CC1=C2C=CC=CC2=C(C)C=C1O
Purity Standard	>95% (Validated via HPLC/NMR)

## Mechanistic Synthesis: Regioselective Formylation

The synthesis of **2-hydroxy-4-methyl-1-naphthaldehyde** relies on the regioselective formylation of 4-methylnaphthalen-2-ol. The most robust method for this transformation is a modified Rieche formylation utilizing Tin(IV) chloride (

) and dichloromethyl methyl ether (

)[2].

## Experimental Protocol (Self-Validating System)

This protocol is designed not just as a sequence of steps, but as a logically sound, self-validating workflow where each choice is governed by mechanistic causality[2],[3].

- Step 1: Substrate Dissolution & Inert Atmosphere
  - Action: Dissolve 1.0 equivalent of 4-methylnaphthalen-2-ol in anhydrous dichloromethane ( ) under an argon atmosphere.
  - Causality: Argon prevents atmospheric moisture from hydrolyzing the highly moisture-sensitive Lewis acid ( ).

is selected because it is non-coordinating, ensuring the Lewis acid remains fully active for substrate binding.

- Step 2: Lewis Acid Activation

- Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.35 equivalents of dropwise.

- Causality: Cooling to 0 °C suppresses exothermic side reactions and oxidative polymerization.

acts as a soft Lewis acid, coordinating selectively to the naphthol oxygen. This coordination directs the subsequent electrophilic attack exclusively to the adjacent C1 (ortho) position.

- Step 3: Electrophilic Formylation

- Action: Add 1.2 equivalents of dropwise. Stir at 0 °C for 1 hour, then slowly warm to room temperature.

- Causality:

complexes with

to generate a highly reactive oxocarbenium intermediate. The C1 position (alpha position) of the naphthalene ring is kinetically favored over C3 because electrophilic attack at C1 preserves the aromaticity of the adjacent benzene ring in the transition state (Wheland intermediate).

- Step 4: Quenching & Hydrolysis (Validation Check)

- Action: Quench the reaction by slowly pouring the mixture into ice-cold 1M HCl. Stir vigorously for 30 minutes.

- Causality & Validation: The intermediate product exists as a stable, thick tin-acetal complex suspension. The aqueous HCl hydrolyzes the acetal into the final aldehyde and

breaks the tin complex. Self-Validation: The successful quench is visually confirmed when the cloudy suspension resolves entirely into a distinct, clear biphasic mixture.

- Step 5: Isolation

- Action: Extract with

, wash with brine, dry over

, and purify via silica gel chromatography.



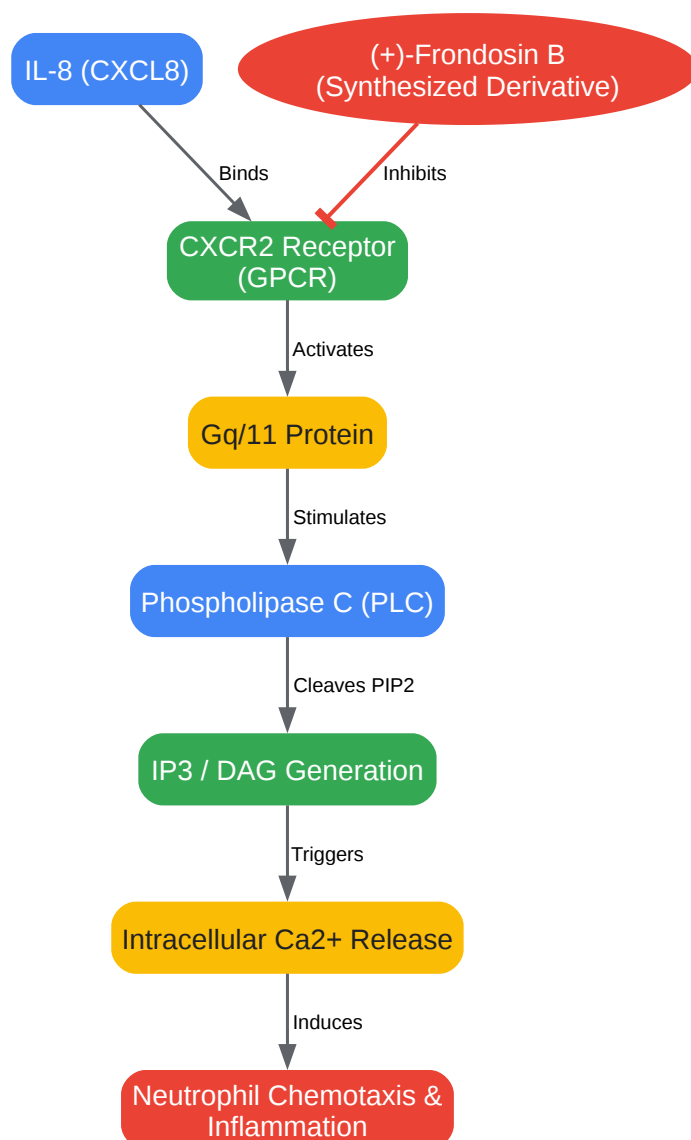
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Workflow for the regioselective Rieche formylation of 4-methylnaphthalen-2-ol.

## Applications in Drug Development & Chemical Biology

### Total Synthesis of (+)-Fronodosin B

In advanced drug development, **2-hydroxy-4-methyl-1-naphthaldehyde** is a foundational building block for synthesizing the benzofuran core of (+)-Fronodosin B via asymmetric catalytic Friedel-Crafts reactions[2]. Fronodosin B is a marine-derived sesquiterpene recognized as a potent inhibitor of the Interleukin-8 (IL-8) receptor (CXCR2)[3]. By blocking CXCR2, Fronodosin B halts the downstream G-protein coupled signaling cascade, effectively preventing intracellular calcium release and subsequent neutrophil chemotaxis—a critical mechanism for treating severe inflammatory diseases.



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IL-8/CXCR2 signaling pathway and its inhibition by (+)-Fronodosin B.

## Schiff Base Ligands & Fluorescent Probes

Beyond therapeutics, the ortho-hydroxyaldehyde motif is the classic pharmacophore for generating Schiff base ligands. Condensation of **2-hydroxy-4-methyl-1-naphthaldehyde** with primary amines yields highly conjugated bidentate or tetradentate ligands. These derivatives are heavily utilized by chemical biologists to create fluorescent chemosensors capable of detecting trace transition metals (e.g.,

) in live-cell imaging, owing to the strong internal charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) properties inherent to the naphthol core.

## References

Below is the consolidated list of authoritative sources utilized to verify the chemical parameters, synthetic methodologies, and biological applications discussed in this guide.

- [2],[3]Title: Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes (Focus on (+)-Fronodosin B Synthesis) Source: Universität zu Köln (University of Cologne) URL:[[Link](#)]

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## Sources

- 1. [79325-54-5|2-Hydroxy-4-methyl-1-naphthaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [kups.ub.uni-koeln.de \[kups.ub.uni-koeln.de\]](#)
- 3. [kups.ub.uni-koeln.de \[kups.ub.uni-koeln.de\]](#)
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